molecular formula C14H13NO B5825781 Acenaphthene, 5-[1-oximeethyl]-

Acenaphthene, 5-[1-oximeethyl]-

Cat. No.: B5825781
M. Wt: 211.26 g/mol
InChI Key: LGCGMTHJJSHXOI-DHDCSXOGSA-N
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Description

Acenaphthene, 5-[1-oximeethyl]-, is a specialized chemical reagent designed for advanced research applications. This compound integrates the robust, planar polycyclic aromatic hydrocarbon (PAH) structure of acenaphthene with the highly reactive oxime ester functional group. The acenaphthene moiety provides a rigid, conjugated backbone known for good electron delocalization characteristics, which can be advantageous in the development of photoactive materials . Oxime esters are a prominent class of Type I photoinitiators that undergo efficient N-O bond cleavage upon exposure to light, generating iminyl and carbonate radicals that can initiate free radical polymerization processes . This mechanism is particularly valuable in UV-curing technologies for coatings, inks, and dental resins, as the decarboxylation process can help mitigate oxygen inhibition during polymerization . Researchers can leverage this compound to study novel photopolymerization kinetics and develop new polymeric materials with controlled molecular weights and properties. Beyond material science, the reactivity of the oxime functional group makes it a candidate for exploration in other scientific fields, including synthetic organic chemistry as a building block for complex molecules, or in chemical biology for probe development. As with all compounds of this nature, researchers are encouraged to determine the specific mechanism of action and applicability for their unique experimental systems. This product is provided for Research Use Only (RUO) and is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(NZ)-N-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-9(15-16)12-8-7-11-6-5-10-3-2-4-13(12)14(10)11/h2-4,7-8,16H,5-6H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCGMTHJJSHXOI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C2CCC3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C2CCC3=C2C1=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acenaphthene, 5-[1-oximeethyl]- typically involves the reaction of acenaphthene with hydroxylamine under acidic conditions to form the oxime derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of acenaphthene, 5-[1-oximeethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acenaphthene vs. Acenaphthylene

  • Structural Differences : Acenaphthene (C₁₂H₁₀) has a single bond in its five-membered ring, while acenaphthylene (C₁₂H₈) contains a conjugated double bond (Figure 1).
  • Toxicity: Acenaphthylene is significantly more toxic.
  • Environmental Persistence : Acenaphthene’s higher hydrophobicity (log Kow = 4.0) and lower water solubility (3.42 mg/L) compared to acenaphthylene (log Kow = 3.9, solubility = 16.1 mg/L) influence their environmental mobility and bioaccumulation .
Table 1: Key Physicochemical Properties
Property Acenaphthene, 5-[1-oximeethyl]- Acenaphthene (C₁₂H₁₀) Acenaphthylene (C₁₂H₈)
Molecular Weight (g/mol) ~195 (estimated) 154.2 152.2
Water Solubility (mg/L) <3.42 (predicted) 3.42 16.1
log Kow ~3.5 (estimated) 4.0 3.9
Toxicity (LD₅₀, mice) Not reported >700 mg/kg/day 100 mg/kg/day
Applications Pharmaceuticals, semiconductors Dyes, pesticides Organic synthesis

Comparison with Naphthalene Derivatives

Naphthalene (C₁₀H₈) and its derivatives share structural similarities with acenaphthene but lack the fused five-membered ring. Peri-substituted naphthalenes (e.g., Nap[X][EPh]) exhibit weaker three-center, four-electron bonding interactions compared to acenaphthene derivatives due to reduced steric strain .

Functionalized Acenaphthene Derivatives

  • 5-Aminoacenaphthene (C₁₂H₁₁N): This derivative, with an amine group, has a molecular weight of 169.2 g/mol and is used in polymer intermediates. Unlike the oxime derivative, it lacks the reactive N-OH group, limiting its use in metal chelation or radical scavenging .
  • Biacenaphthenyls: Produced via AlCl₃-catalyzed dimerization, these compounds (e.g., N-phenyl aminoacenaphthene) serve as precursors for high-performance polymers but lack the oxime’s bioactivity .

Environmental and Industrial Relevance

  • Remediation : Unlike acenaphthene, which is remediated via biodegradation (half-life 10–102 days in soil), the oxime derivative’s fate is less studied but likely involves photolysis due to the labile N-O bond .
  • Semiconductor Materials : Pyrene-bridged acenaphthenes outperform naphthalene analogs in charge mobility, with the oxime group enabling tunable electronic properties .

Q & A

(Basic) What are the optimal conditions for synthesizing 5-substituted acenaphthene derivatives?

Methodological Answer:
Synthesis of 5-substituted acenaphthenes requires careful control of reaction conditions. Key considerations include:

  • Substituent Effects : Electron-donating groups (e.g., methyl, tert-butyl) at the 5-position direct electrophilic substitution predominantly to the 3-position due to resonance stabilization .
  • Reaction Medium : Use non-polar solvents (e.g., petroleum ether) for recrystallization to obtain high-purity crystals .
  • Purification : High-efficiency HILIC capillary columns (slurry-packed at 2100 bar) optimize separation of polycyclic aromatic hydrocarbon (PAH) derivatives, ensuring >99% purity .

(Advanced) How can structural elucidation techniques address discrepancies in spectroscopic data of acenaphthene-based compounds?

Methodological Answer:
Contradictions in spectroscopic data (e.g., IR, NMR, UV) are resolved through:

  • Multi-Technique Validation : Combine X-ray crystallography (to confirm bond angles and crystallographic parameters) with rotational spectroscopy (e.g., CP-FTMW for gas-phase structures) .
  • Computational Modeling : Compare experimental IR/UV spectra with density functional theory (DFT) simulations to validate molecular geometry .
  • Cross-Referencing Literature : Align findings with prior crystallographic data (e.g., fluoranthene structural analogs) to identify systematic errors .

(Basic) What safety protocols are essential when handling acenaphthene derivatives in laboratory settings?

Methodological Answer:
Critical safety measures include:

  • Ventilation : Conduct experiments in fume hoods to prevent inhalation of crystalline dust .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, N95 respirators, and safety goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Segregate acenaphthene waste for incineration or EPA-compliant chemical treatment to prevent aquatic toxicity .

(Advanced) What methodological approaches are recommended for assessing the environmental impact of acenaphthene derivatives in aquatic ecosystems?

Methodological Answer:

  • Bioassays : Use Chlorella vulgaris cultures to quantify PAH degradation rates via GC-MS, monitoring LC50 values and chlorophyll depletion .
  • ROS Monitoring : Measure reactive oxygen species (ROS) in PM2.5 emissions from industrial regions to correlate acenaphthene levels with oxidative stress biomarkers .
  • Adsorption Studies : Evaluate activated carbon or β-cyclodextrin-alcohol complexes for pollutant sequestration efficiency in water .

(Basic) Which analytical techniques are most effective for characterizing the purity and structure of acenaphthene derivatives?

Methodological Answer:

  • Chromatography : HILIC columns paired with UV detection (λ = 254 nm) resolve PAH mixtures with baseline separation .
  • Spectroscopy : Far-IR and UV-Vis spectra identify π-π* transitions and hydrogen-bonded complexes (e.g., microhydration clusters) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 154.21 for acenaphthene) and isotopic patterns .

(Advanced) How can researchers evaluate the potential carcinogenic risks of acenaphthene derivatives given limited toxicological data?

Methodological Answer:

  • In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict mutagenicity based on acenaphthene’s electrophilic substitution sites .
  • In Vitro Assays : Conduct Ames tests with Salmonella typhimurium strains (TA98/TA100) to detect frameshift mutations .
  • Epidemiological Data : Cross-reference occupational exposure studies (e.g., bladder/liver function tests in PAH-handling workers) .

(Basic) What are the key steps in designing a bioremediation protocol for acenaphthene-contaminated environments?

Methodological Answer:

  • Microbial Selection : Use Beijerinckia spp. strains (e.g., B8/36) for aerobic degradation, optimizing growth media (pH 6.5–7.5, 30°C) .
  • Degradation Monitoring : Track acenaphthene depletion via GC-MS and measure intermediate metabolites (e.g., 1,2-dihydroxyacenaphthene) .
  • Ecotoxicology Testing : Assess residual toxicity using Daphnia magna bioassays to confirm non-toxic endpoint products .

(Advanced) What strategies can mitigate conflicting results in substitution reaction yields for acenaphthene derivatives?

Methodological Answer:

  • Reaction Optimization : Vary temperature (80–120°C) and catalyst loading (e.g., AlCl3 for Friedel-Crafts acylations) to maximize regioselectivity .
  • Isomer Tracking : Use preparative TLC to isolate 3,5- and 3,6-substituted isomers, quantifying ratios via HPLC with diode-array detection .
  • Kinetic Analysis : Perform time-resolved NMR to identify transient intermediates (e.g., carbocation shifts) that alter product distributions .

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